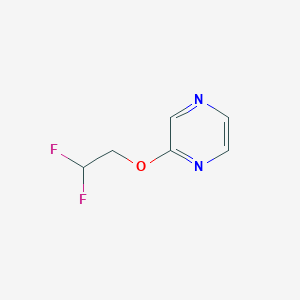

2-(2,2-Difluoroethoxy)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-5(8)4-11-6-3-9-1-2-10-6/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKHOVSLLXVZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,2-Difluoroethoxy)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(2,2-Difluoroethoxy)pyrazine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document synthesizes information from related structures and established principles of physical organic chemistry to offer a predictive profile. Furthermore, it details the standard methodologies for the experimental determination of these crucial parameters, providing a framework for its empirical investigation. The insights herein are intended to empower researchers in drug discovery and development to anticipate the behavior of this molecule and to design robust experimental plans for its characterization.

The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroethoxy moiety, in particular, offers a unique combination of electronic and steric properties. When appended to a pyrazine core, a privileged scaffold in numerous bioactive molecules, it is expected to significantly influence the compound's overall physicochemical profile.[1][2]

Molecular Structure and Core Properties

A foundational understanding of 2-(2,2-Difluoroethoxy)pyrazine begins with its molecular structure and fundamental properties. These parameters are the building blocks for predicting its behavior in more complex biological systems.

Chemical Structure

Figure 1: Chemical structure of 2-(2,2-Difluoroethoxy)pyrazine.

Predicted Core Physicochemical Properties

The following table summarizes the predicted core physicochemical properties of 2-(2,2-Difluoroethoxy)pyrazine. These values are estimated based on the known properties of the parent pyrazine molecule and the anticipated contributions of the 2,2-difluoroethoxy substituent.[3][4][5][6][7]

| Property | Predicted Value | Rationale & Significance in Drug Discovery |

| Molecular Formula | C₆H₆F₂N₂O | Defines the elemental composition. |

| Molecular Weight | 160.12 g/mol | Influences diffusion and transport properties. A value below 500 Da is generally favorable for oral bioavailability according to Lipinski's Rule of Five.[8] |

| Melting Point (°C) | 30 - 50 | The introduction of the flexible and polar difluoroethoxy group may lower the melting point compared to the parent pyrazine (52 °C) by disrupting crystal lattice packing.[3][5] A lower melting point can sometimes correlate with improved solubility. |

| Boiling Point (°C) | ~180 - 200 | Expected to be significantly higher than pyrazine (115 °C) due to the increased molecular weight and polarity of the substituent.[3][4][5] |

| logP (Octanol-Water Partition Coefficient) | 1.0 - 1.5 | The difluoroethoxy group is expected to increase lipophilicity compared to a hydroxyl or methoxy group, but the ether oxygen will maintain some degree of polarity. A balanced logP is crucial for cell membrane permeability and aqueous solubility.[8][9] |

| pKa (Acid Dissociation Constant) | ~0.5 (of the protonated pyrazine) | The pyrazine core is weakly basic.[3] The electron-withdrawing nature of the difluoroethoxy group is expected to further decrease the basicity of the pyrazine nitrogens. Understanding the pKa is critical for predicting the ionization state at physiological pH, which impacts solubility, receptor binding, and off-target effects. |

| Solubility | Partially soluble in water; soluble in most organic solvents. | The polar pyrazine ring and ether linkage should allow for some aqueous solubility, while the overall increase in molecular size and lipophilicity from the substituent will favor solubility in organic solvents.[10] |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine ring protons and the protons of the 2,2-difluoroethoxy group. The pyrazine protons will appear in the aromatic region (typically δ 8.0-9.0 ppm), with their chemical shifts influenced by the electron-withdrawing nature of the substituent and the nitrogen atoms.[11] The methylene (-OCH₂-) protons will likely appear around δ 4.5-5.0 ppm, showing coupling to the geminal difluoromethyl proton. The difluoromethyl proton (-CHF₂) will be a triplet of doublets (or a more complex multiplet) due to coupling with the adjacent methylene protons and the two fluorine atoms, likely in the range of δ 6.0-7.0 ppm.

-

¹³C NMR: The carbon NMR will show six distinct signals. The pyrazine carbons will be in the aromatic region (δ 140-160 ppm). The carbon of the -OCH₂- group will be around δ 60-70 ppm, and the -CHF₂ carbon will be a triplet (due to C-F coupling) around δ 110-120 ppm.[12][13]

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and environment of the fluorine atoms. A single signal, likely a triplet due to coupling with the geminal proton, is expected. The chemical shift will be dependent on the reference standard used.[14]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2900-2800 | C-H stretching (aliphatic) |

| ~1600-1450 | C=C and C=N stretching (pyrazine ring) |

| ~1250-1000 | C-O stretching (ether) and C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. For 2-(2,2-Difluoroethoxy)pyrazine, the molecular ion peak (M⁺) would be expected at m/z = 160.12.

Experimental Determination of Physicochemical Properties

The following section outlines the standard experimental protocols for determining the key physicochemical properties discussed above. These methods are crucial for validating the predicted values and for generating the data required for regulatory submissions and further development.

Workflow for Physicochemical Property Determination

Figure 3: Proposed synthetic pathway for 2-(2,2-Difluoroethoxy)pyrazine.

This reaction is analogous to the synthesis of other alkoxy-substituted pyrazines. The choice of base and solvent would be critical to optimize the reaction yield and minimize side products. [15][16]

Conclusion and Future Directions

2-(2,2-Difluoroethoxy)pyrazine represents a molecule with potential utility in drug discovery programs. The predictive physicochemical profile presented in this guide suggests that it possesses properties that are generally favorable for a drug candidate, including a molecular weight within the "Rule of Five" and a balanced lipophilicity. However, experimental verification of these properties is paramount. The methodologies outlined herein provide a clear path for the comprehensive characterization of this compound. Future research should focus on the empirical determination of its physicochemical properties, an in-depth investigation of its metabolic stability, and an evaluation of its biological activity in relevant assays. This foundational knowledge will be instrumental in unlocking the full potential of 2-(2,2-Difluoroethoxy)pyrazine and its derivatives in the development of novel therapeutics.

References

- Vertex AI Search. (n.d.). SPECIFICATION SHEET.

- Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(19), 11434-11444.

- Google Patents. (n.d.). CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine.

- PubMed. (2018, September 15). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.

- Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties.

- LinkedIn. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Pacific BioLabs. (n.d.). Physicochemical Properties.

- University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

- SpectraBase. (n.d.). 2-Fluoro-pyrazine.

- Wikipedia. (n.d.). Pyrazine.

- NIST. (n.d.). Pyrazine.

- ChemicalBook. (n.d.). 290-37-9(Pyrazine) Product Description.

- MDPI. (2020, May 9). Trifluoromethoxypyrazines: Preparation and Properties.

- PubChem. (n.d.). Pyrazine.

- University of Wisconsin-Madison. (n.d.). Fluorine NMR.

- NIST. (n.d.). Pyrazine.

- A2B Chem. (n.d.). 2-(2,2-difluoroethoxy)-6-methylpyrazine.

- BLD Pharm. (n.d.). 2-(2,2-Difluoroethoxy)pyrazine.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine.

- RSC Publishing. (n.d.). 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine: a high performance melt-cast energetic material and its polycrystalline properties.

- ResearchGate. (2026, January 7). Review on the Synthesis of Pyrazine and Its Derivatives.

- Sciencemadness Discussion Board. (2020, July 28). Pyrazine Synthesis?.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- SciSpace. (n.d.). Optical properties of pyrazine derivatives compared with their s-triazine analogs.

- Taylor & Francis Online. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.

- CymitQuimica. (n.d.). CAS 290-37-9: Pyrazine.

- PMC. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.

- Benchchem. (n.d.). Application Note: 1H NMR Spectral Analysis of 6-Fluoro-pyrazine-2-carboxylic acid.

Sources

- 1. 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine: a high performance melt-cast energetic material and its polycrystalline properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazine - Wikipedia [en.wikipedia.org]

- 4. 290-37-9 CAS MSDS (Pyrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrazine [webbook.nist.gov]

- 7. CAS 290-37-9: Pyrazine | CymitQuimica [cymitquimica.com]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. books.rsc.org [books.rsc.org]

- 10. prod.adv-bio.com [prod.adv-bio.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. web.pdx.edu [web.pdx.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. biophysics.org [biophysics.org]

- 15. CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine - Google Patents [patents.google.com]

- 16. scribd.com [scribd.com]

The Architect’s Guide to 2-(2,2-Difluoroethoxy)pyrazine: Molecular Weight, Chemical Formula, and Rational Drug Design

Executive Summary

In modern fragment-based drug discovery and agrochemical development, the precise tuning of steric bulk, lipophilicity, and metabolic stability is paramount. 2-(2,2-Difluoroethoxy)pyrazine (CAS: 2198503-31-8) has emerged as a high-value building block engineered to address these challenges. By conjugating a hydrogen-bond accepting pyrazine core with a metabolically robust difluoroethoxy moiety, this fragment provides ideal physicochemical coordinates for lead optimization.

This technical whitepaper details the exact chemical formula, molecular weight, mechanistic design causality, and a self-validating synthetic protocol for 2-(2,2-Difluoroethoxy)pyrazine.

Physiochemical Architecture & Quantitative Profiling

The fundamental properties of this molecule dictate its behavior in biological systems. With a low molecular weight and highly polarized functional groups, it fits perfectly into the "Rule of 3" for fragment-based drug design.

Quantitative Data Summary

| Property | Value | Causality / Significance in Design |

| IUPAC Name | 2-(2,2-Difluoroethoxy)pyrazine | Defines exact connectivity of the ether linkage at the C2 position. |

| Chemical Formula | C₆H₆F₂N₂O | Validated by combining the pyrazine ring (C₄H₃N₂) and the ether chain (C₂H₃F₂O). |

| Molecular Weight | 160.12 g/mol | Small size allows for downstream fragment growing without exceeding Lipinski’s limits. |

| Monoisotopic Mass | 160.0448 Da | Crucial for high-resolution mass spectrometry (HRMS) validation. |

| CAS Registry Number | 2198503-31-8 | Primary identifier in 1. |

| SMILES String | FC(F)COc1cnccn1 | Computational input for in silico target docking. |

| H-Bond Acceptors | 4 | N atoms on pyrazine + Ether oxygen + F atoms. |

| H-Bond Donors | 0 | Enhances permeability and passive diffusion. |

(Reference data corroborated by the 2).

Mechanistic Causality in Structural Design (E-E-A-T)

In medicinal chemistry, molecular features are never arbitrary; they are the result of deliberate causal logic. The formulation of C₆H₆F₂N₂O merges two deeply important pharmacophores, frequently seen in3 and clinical kinase inhibitors.

The Pyrazine Scaffold: Kinase Anchoring

Why choose pyrazine over a traditional phenyl or pyridine ring?

-

Electron Deficiency: Pyrazine is a highly electron-deficient diazine. This lowers the lipophilicity (LogP) of the molecule compared to an all-carbon counterpart, effectively reducing non-specific plasma protein binding and improving aqueous solubility.

-

Hinge Binding: The two nitrogen heteroatoms are exquisitely positioned to act as bidentate hydrogen-bond acceptors, a critical interaction required to anchor into the ATP-binding pocket of kinase enzymes.

The 2,2-Difluoroethoxy Bioisostere: Metabolic Shielding

Why not use a standard methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) group?

-

CYP450 Resistance: Standard aliphatic ethers are highly susceptible to oxidative cleavage (O-dealkylation) mediated by Cytochrome P450 enzymes (e.g., CYP3A4). The incorporation of two highly electronegative fluorine atoms exerts a strong inductive effect (-I) on the adjacent oxygen. This lowers the HOMO energy of the lone pairs, rendering the oxygen far less susceptible to oxidative metabolism.

-

Lipophilicity Modulation: The C-F bond introduces a highly polar but extremely lipophilic vector, optimizing the LogD to improve blood-brain barrier (BBB) penetration in CNS applications.

Self-Validating Experimental Protocol: Synthesis & QC

To ensure reliability in biological assays, the synthesis of 2-(2,2-Difluoroethoxy)pyrazine must be executed with a self-validating methodology. We utilize a Nucleophilic Aromatic Substitution (SₙAr) workflow.

Protocol: SₙAr Synthesis

Causality behind reagents: Sodium hydride (NaH) is chosen instead of weaker bases (like K₂CO₃) because it irreversibly deprotonates the weakly acidic 2,2-difluoroethanol, driving the alkoxide formation to 100% completion before the introduction of the electrophilic 2-chloropyrazine. This prevents competitive hydrolysis of the pyrazine core.

-

Preparation of the Alkoxide Nucleophile:

-

Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere.

-

Dropwise, add 2,2-difluoroethanol (1.1 equiv). Observe H₂ gas evolution (visual validation). Stir for 30 minutes until the solution is clear.

-

-

Coupling Reaction:

-

Introduce 2-chloropyrazine (1.0 equiv).

-

Ramp the reaction temperature to 65 °C and reflux for 12 hours.

-

-

Quench and Extraction:

-

Cool to 0 °C and quench slowly with distilled water.

-

Extract three times with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Analytical Validation (The Self-Correcting Check)

To guarantee the molecular weight (160.12 g/mol ) and formula (C₆H₆F₂N₂O), conduct the following tandem analysis:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Set the mass spectrometer to Positive Electrospray Ionization (ESI+). Because the monoisotopic mass is 160.04 Da, you must observe the [M+H]⁺ protonated parent ion at exactly 161.1 m/z . The presence of an 183.1 m/z peak ([M+Na]⁺) further validates the intact structure.

-

¹⁹F Nuclear Magnetic Resonance (NMR): You must observe a distinctive triplet of doublets (td) around -125 ppm. This multiplicity arises from the fluorine atoms coupling to the geminal proton (large ²J_F-H coupling) and the adjacent methylene protons (smaller ³J_F-H coupling), proving the intact -CH₂-CHF₂ chain.

Structural & Workflow Visualization

The following diagram maps the logical progression from raw materials to analytically validated product, mapping the molecular architecture to experimental endpoints.

Figure 1: Step-by-step SₙAr synthetic workflow and LC-MS validation mapping for 2-(2,2-Difluoroethoxy)pyrazine.

References

- Chemsrc Chemical Database. "2198503-31-8_2-(2,2-Difluoroethoxy)pyrazine Physical and Chemical Properties." Chemsrc.

- BLD Pharm Repository. "2198503-31-8 | 2-(2,2-Difluoroethoxy)pyrazine Information and Documentation." BLD Pharm.

- Google Patents. "WO2021037614A1 - Pesticidally active pyrazine-amide compounds." World Intellectual Property Organization.

- PubChemLite. "C7H6F2N2O3 - Explore (Contextual related derivatives of difluoroethoxypyrazine)." Université du Luxembourg.

Sources

Modulating Pharmacokinetics through Precision Fluorination: A Technical Analysis of Lipophilicity and LogP in 2-(2,2-Difluoroethoxy)pyrazine

Executive Summary

The insertion of fluorinated ether motifs into aromatic nitrogen-containing heterocycles represents a powerful strategy in modern medicinal chemistry and agrochemical design. Specifically, 2-(2,2-Difluoroethoxy)pyrazine leverages both the high polarity of the pyrazine core and the finely-tuned lipophilic properties of the 2,2-difluoroethoxy appendage.

This technical guide dissects the physical organic chemistry governing the lipophilicity (LogP) of 2-(2,2-Difluoroethoxy)pyrazine. By exploring electronic effects, detailing predictive modeling principles, and providing field-tested experimental workflows, this whitepaper equips drug development professionals with a comprehensive understanding of how this specific scaffold optimizes Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Structural Deconstruction: The Electronic Influence on Lipophilicity

To understand the LogP of 2-(2,2-Difluoroethoxy)pyrazine, we must isolate its two primary sub-structures: the pyrazine ring and the fluorinated ether linkage.

The Pyrazine Scaffold

Pyrazine is an electron-deficient, six-membered aromatic diazine with a baseline LogP of approximately -0.26. Due to the two highly electronegative sp²-hybridized nitrogen atoms in the 1,4-positions, the ring is practically non-basic at physiological pH (pKa ≈ 0.65)[1]. Because it remains un-ionized in blood plasma, its LogP and LogD

The 2,2-Difluoroethoxy Group: A "Lipophilic Hydrogen Bond Donor"

The substitution of an ethoxy group (-OCH₂CH₃) with a 2,2-difluoroethoxy group (-OCH₂CF₂H) introduces complex stereoelectronic dynamics. While perfluorinated groups like trifluoromethoxy (-OCF₃) dramatically skyrocket lipophilicity to act as "pseudo-halogens"[2], the difluoroethoxy group is uniquely nuanced:

-

Inductive Withdrawal (-I): The strong electron-withdrawing nature of the fluorine atoms further depletes electron density from the ether oxygen, neutralizing its ability to act as a resonance donor (+M effect) to the pyrazine ring. This further lowers the base pKa of the heterocyclic nitrogens[3].

-

The Anomeric/Polarized C-H Bond: Unlike a fully fluorinated -CF₃ group, the -CF₂H moiety contains a highly polarized carbon-hydrogen bond. This renders the difluoro-terminal group a weak, yet distinct, "lipophilic hydrogen bond donor" (hydrogen bond acidity parameter A > 0.05)[4].

-

Tempered Hydrophobicity: Research indicates that the

LogP when moving from a standard methyl/ethyl ether to a difluoromethyl ether spans a modest +0.1 to +0.4 units, offering a surgical method for enhancing membrane permeability without driving the molecule into extreme, off-target lipophilic territory[5].

Fig 1: Structure-property relationships driving the ADME profile of 2-(2,2-Difluoroethoxy)pyrazine.

Quantitative Data: Predictive LogP Profiling

When assessing the physicochemical properties of 2-(2,2-Difluoroethoxy)pyrazine, comparative analysis against non-fluorinated and per-fluorinated analogs reveals its unique middle-ground positioning. Using established Hansch substituent constants (

Table 1: Comparative Lipophilicity Parameters of Pyrazine Ethers

| Compound Fragment / Core | Substituent | Estimated LogP | H-Bond Donors | H-Bond Acceptors | Metabolic Vulnerability |

| Pyrazine | None | -0.26 | 0 | 2 | High (Oxidation) |

| 2-Ethoxypyrazine | -OCH₂CH₃ | ~0.84 | 0 | 3 | High (O-dealkylation) |

| 2-(2,2-Difluoroethoxy)pyrazine | -OCH₂CF₂H | 1.10 - 1.45 | 1 * | 3 | Low (Steric/Electronic Block) |

| 2-(2,2,2-Trifluoroethoxy)pyrazine | -OCH₂CF₃ | ~1.85 | 0 | 3 | Very Low |

*Note: The terminal -CF₂H proton functions as an unconventional hydrogen bond donor, enhancing target selectivity while minimally impacting the overall phase distribution relative to classical donors (-OH, -NH₂).

The addition of the 2,2-difluoroethoxy group strategically shifts the LogP into the "sweet spot" (1.0 - 3.0) required for optimal oral bioavailability, balancing gastrointestinal aqueous solubility with lipid membrane permeability. Furthermore, the strong C-F bonds chemically shield the vulnerable ether linkage from cytochrome P450-mediated O-dealkylation[7].

Empirical Determination: Self-Validating Protocols

While predictive models are robust, the pharmaceutical standard demands empirical validation. Below are two field-tested, self-validating experimental workflows engineered to prevent common physicochemical artifacts (such as micro-emulsion formation or pH-gradient drift) when measuring the LogP of fluorinated heteroaromatics.

Protocol A: High-Precision Miniaturized Shake-Flask Method

The shake-flask method remains the gold standard for measuring partition coefficients.

-

Causality Check: Because 1-octanol and water exhibit slight mutual solubility (water dissolves ~2.3 M in octanol), pre-saturating the phases is structurally critical. Failing to do so causes phase-volume shifts during shaking, invalidating the calculated concentration ratios.

Step-by-Step Methodology:

-

Phase Saturation: Mix equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4). Stir vigorously for 24 hours at 25°C, then allow 48 hours for complete phase separation to generate mutually saturated solvents.

-

Analyte Preparation: Dissolve 2-(2,2-Difluoroethoxy)pyrazine precisely into the saturated 1-octanol phase to achieve a stock concentration of 1.0 mM. (Self-Validation: Run a UV-Vis or MS scan of the stock to confirm purity and lack of degradation).

-

Partitioning: In a 2 mL inert glass HPLC vial, add 500 µL of the analyte-spiked octanol and 500 µL of saturated PBS.

-

Equilibration: Agitate the vials on an orbital shaker at 25.0 ± 0.1°C for exactly 60 minutes.

-

Phase Separation (Critical): Centrifuge the vials at 3,000 x g for 15 minutes. Causality: Mechanical shaking creates microscopic octanol-in-water emulsions. Because 2-(2,2-Difluoroethoxy)pyrazine favors the organic phase, even a 1% micro-emulsion artifact in the aqueous layer will falsely inflate the aqueous concentration, depressing the final LogP value.

-

Quantification: Carefully extract aliquots from both layers. Dilute appropriately and inject into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

-

Calculation:

Fig 2: Step-by-step shake-flask workflow for determining the LogP of fluorinated pyrazines.

Protocol B: Chromatographic Hydrophobicity Index (OECD 117)

For higher throughput, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust surrogate for shake-flask measurements by correlating retention time on a C18 stationary phase to lipophilicity.

Step-by-Step Methodology:

-

Calibration Set: Select 6-8 reference compounds with known, well-documented LogP values ranging from 0.0 to 3.0 (e.g., phenol, acetophenone, toluene).

-

System Setup: Utilize a standard C18 analytical column (e.g., 50 mm x 4.6 mm, 3 µm) with an isocratic mobile phase of 50% Methanol / 50% Water (buffered to pH 7.4 to suppress any residual silanol ionization).

-

Dead Time (

) Determination: Inject thiourea to establish the column dead time. -

Analyte Injection: Inject 2-(2,2-Difluoroethoxy)pyrazine and record its retention time (

). -

Capacity Factor Calculation: Calculate the capacity factor (

) using the formula: -

Regression Analysis: Plot the

values of the calibration standards against their literature LogP values to generate a linear regression curve. Map the

Conclusion

The rational incorporation of the 2,2-difluoroethoxy moiety onto a pyrazine core is a textbook execution of ADME optimization. Rather than blindly utilizing a fully fluorinated -OCF₃ group, the -OCH₂CF₂H substituent acts as a highly specialized physicochemical modulator. It provides sufficient lipophilicity (LogP ~ 1.3) to guarantee passive membrane diffusion while utilizing its unique anomeric polarity to act as a lipophilic hydrogen bond donor. By validating these metrics through stringent Shake-Flask and RP-HPLC methodologies, researchers can confidently leverage 2-(2,2-Difluoroethoxy)pyrazine as a resilient, bioavailable building block in pipeline drug discovery.

References

-

[1] Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

[3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

[2] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

[4] Fluorinated Ethers of Cannabinol (CBN). MDPI - Chemistry. Available at: [Link]

-

[5] The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at: [Link]

-

[6] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications - Journal of Medicinal Chemistry. Available at: [Link]

-

[7] Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fluorinated Pyrazine Derivatives in Medicinal Chemistry: Design, Synthesis, and Clinical Application

Executive Summary: The Architecture of Fluorinated Pyrazines

In modern medicinal chemistry, the pyrazine ring—a 1,4-diazine—serves as a privileged, electron-deficient heterocyclic scaffold. However, it is the strategic incorporation of a fluorine atom into this ring that elevates its pharmacological potential. Fluorine, possessing the highest electronegativity (4.0 on the Pauling scale) and a small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å), acts as a powerful bioisostere 1.

By introducing fluorine, drug development professionals can exert a profound inductive effect (-I) on the pyrazine core. This modification fundamentally alters the molecule's physicochemical properties, specifically its acid dissociation constant (pKa), lipophilicity (LogP), and metabolic stability, without introducing severe steric clashes that could disrupt target binding 1.

Physicochemical Modulation: The "Fluorine Effect"

The addition of a fluorine atom to a pyrazine ring is not merely a structural tweak; it is a calculated modulation of the molecule's electronic landscape. The electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring, which in turn lowers the pKa of adjacent functional groups (such as hydroxyls or amines) 1.

This phenomenon is perfectly illustrated by comparing the non-fluorinated precursor T-1105 (3-hydroxypyrazine-2-carboxamide) with its fluorinated analog T-705 (Favipiravir). The C6-fluorine in Favipiravir increases the acidity of the C3-hydroxyl group, shifting the tautomeric equilibrium toward an enol form that optimally mimics natural purine nucleobases at physiological pH [[2]]().

Quantitative Comparison of Pyrazine Derivatives

The following table summarizes the dramatic impact of single-atom fluorination on the physicochemical and pharmacodynamic profile of the pyrazine scaffold:

| Property | T-1105 (Non-fluorinated) | T-705 / Favipiravir (Fluorinated) | Impact of Fluorination |

| Structure | 3-hydroxypyrazine-2-carboxamide | 6-fluoro-3-hydroxypyrazine-2-carboxamide | C6-Fluorine addition |

| pKa (Hydroxyl) | ~6.0 | ~5.3 | Increased acidity; alters tautomerism 2 |

| LogP | -0.6 | -0.5 | Marginal increase in lipophilicity |

| Influenza RdRp IC50 | > 1 µM | 341 nM | >3-fold increase in target affinity 3 |

Benchmark Case Study: Favipiravir (T-705) Mechanism of Action

Favipiravir is a clinical benchmark for fluorinated pyrazines. Administered as a prodrug, it relies on the host's cellular machinery for activation [[4]](). Once inside the cell, host kinases (such as HGPRT) phosphoribosylate the molecule to form Favipiravir-ribofuranosyl-5′-triphosphate (Favipiravir-RTP) 5.

Because the fluorinated pyrazine core expertly mimics a purine base, Favipiravir-RTP is mistakenly recognized by the viral RNA-dependent RNA polymerase (RdRp) as a valid substrate. Its incorporation into the nascent viral RNA strand prevents further elongation, effectively terminating viral replication [[4]]().

Figure 1: Intracellular activation of Favipiravir and subsequent inhibition of viral RdRp.

Synthetic Methodologies & Self-Validating Protocols

Direct electrophilic fluorination of pyrazines is notoriously low-yielding due to the highly electron-deficient nature of the diazine ring. Therefore, the industry standard relies on a Sandmeyer-type diazotization of an aminopyrazine precursor, followed by nucleophilic fluorination 6, [[7]]().

Figure 2: Step-by-step synthetic workflow for the fluorination of the pyrazine core.

Experimental Protocol: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide

This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure causality and structural integrity at every phase.

Step 1: Electrophilic Nitration

-

Procedure: Dissolve T-1105 (3-hydroxypyrazine-2-carboxamide) in concentrated H₂SO₄ at 0 °C. Add fuming HNO₃ dropwise, strictly maintaining the temperature below 5 °C.

-

Causality: The strongly acidic medium protonates the pyrazine ring, generating a highly reactive nitronium ion (NO₂⁺). The C6 position is targeted because it is electronically activated by the electron-donating resonance of the adjacent C3-hydroxyl group 6.

-

Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). LC-MS must confirm an [M+H]⁺ peak corresponding to the 6-nitro derivative before proceeding.

Step 2: Catalytic Reduction

-

Procedure: Suspend the isolated 6-nitro derivative and Pd/C (10% wt) in ethanol. Slowly add hydrazine hydrate under an inert N₂ atmosphere. Reflux the mixture for 2 hours, filter through Celite, and concentrate.

-

Causality: Hydrazine acts as an in-situ hydrogen donor. The Pd/C catalyst facilitates the selective reduction of the nitro group to a primary amine without saturating the aromatic pyrazine ring 6.

-

Validation Checkpoint: ¹H NMR analysis will reveal the disappearance of the aromatic C6 proton and the emergence of a broad singlet integrating for two protons (NH₂).

Step 3: Sandmeyer-Type Fluorination

-

Procedure: In a Teflon reaction vessel at -10 °C, dissolve the 6-amino derivative in HF-Pyridine (Olah's reagent). Add an aqueous solution of sodium nitrite (NaNO₂) dropwise. Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature to drive the decomposition of the diazonium salt.

-

Causality: NaNO₂ in acid generates the nitrosonium ion (NO⁺), which reacts with the amine to form a diazonium leaving group (N₂⁺). HF-Pyridine is explicitly chosen over anhydrous HF gas because it provides a stable, highly concentrated liquid source of nucleophilic fluoride ions, allowing for a safer nucleophilic aromatic substitution (SₙAr) [[7]]().

-

Validation Checkpoint: ¹⁹F NMR is the definitive analytical standard here. A sharp singlet between -90 to -100 ppm (relative to CFCl₃) confirms the successful covalent incorporation of fluorine onto the pyrazine ring.

References

-

Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods . Source: nih.gov. URL:[Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . Source: nih.gov. URL:[Link]

-

Favipiravir - Wikipedia . Source: wikipedia.org. URL:[Link]

-

Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide . Source: jst.go.jp. URL:[Link]

-

Protonation, Tautomerism, and Base Pairing of the Antiviral Favipiravir (T-705) . Source: researchgate.net. URL:[Link]

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Favipiravir - Wikipedia [en.wikipedia.org]

- 7. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide [jstage.jst.go.jp]

A Technical Guide to the Hydrogen Bond Acceptor Properties of 2-(2,2-Difluoroethoxy)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bond acceptor properties of 2-(2,2-difluoroethoxy)pyrazine, a molecule of interest in medicinal chemistry. We delve into the structural features that govern its hydrogen bonding potential, offering both theoretical and practical insights. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of the non-covalent interactions that can influence molecular recognition and binding affinity. We will explore the interplay between the pyrazine core and the electron-withdrawing difluoroethoxy substituent, and its subsequent impact on the molecule's hydrogen bond acceptor capabilities.

Introduction: The Critical Role of Hydrogen Bonding in Molecular Recognition

Hydrogen bonds are the cornerstone of molecular recognition in biological systems, governing the specificity and stability of ligand-protein interactions. A thorough understanding of a molecule's hydrogen bonding potential is therefore paramount in the rational design of novel therapeutics. Pyrazine-containing compounds are prevalent in medicinal chemistry, with the nitrogen atoms of the pyrazine ring frequently acting as hydrogen bond acceptors.[1][2] The introduction of fluorine-containing substituents, such as the 2,2-difluoroethoxy group, can significantly modulate the electronic properties of the pyrazine core, thereby influencing its hydrogen bond acceptor strength. While fluorine itself is a weak hydrogen bond acceptor, its strong electron-withdrawing nature can have a profound indirect effect on the basicity of adjacent acceptor sites.[3][4][5] This guide will provide a detailed examination of these effects in the context of 2-(2,2-difluoroethoxy)pyrazine.

Molecular Architecture and Putative Hydrogen Bond Acceptor Sites

The structure of 2-(2,2-difluoroethoxy)pyrazine presents several potential sites for hydrogen bond acceptance. The primary candidates are the two nitrogen atoms of the pyrazine ring and, to a lesser extent, the oxygen and fluorine atoms of the difluoroethoxy side chain.

Sources

- 1. Molecular Interactions of Pyrazine-Based Compounds to Proteins [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How can fluorine directly and indirectly affect the hydrogen bonding in molecular systems? - A case study for monofluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Physicochemical Characterization of 2-(2,2-Difluoroethoxy)pyrazine in Organic Solvents

A Methodological Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a proven mechanism to modulate pharmacokinetics, enhance metabolic stability, and fine-tune lipophilicity[1]. 2-(2,2-Difluoroethoxy)pyrazine (CAS: 2198503-31-8) [2] has emerged as a high-value building block for generating sp³-enriched and uniquely polarized pharmaceutical intermediates[3].

As Application Scientists, we recognize that an intermediate's utility is only as robust as our understanding of its physicochemical behavior. A compound's solubility profile dictates its viability in downstream synthetic reactions, purification scaling, and final formulation[4]. This whitepaper provides an authoritative solubility profile for 2-(2,2-Difluoroethoxy)pyrazine across key organic solvents and details the self-validating thermodynamic protocols required to accurately measure it.

Structural Causality & Physicochemical Mechanisms

To predict and understand the solubility of 2-(2,2-Difluoroethoxy)pyrazine, one must analyze the causality behind its solvent-solute interactions. The molecule's dissolution behavior is governed by the structural tension between its core and its side chain:

-

Inductive Electron Withdrawal: The highly electronegative fluorine atoms on the 2,2-difluoroethyl chain exert a strong inductive pull through the ether oxygen[5]. This withdraws electron density from the adjacent pyrazine nitrogens, significantly reducing their nucleophilicity and basicity (

). -

Lipophilicity & Lattice Disruption: Unlike rigid, fully aromatic systems, the flexible difluoroethoxy ether linkage introduces rotational degrees of freedom that disrupt crystal lattice packing energy. This structural flexibility acts as a powerful lipophilic modifier, driving solubility in halogenated and polar aprotic solvents while lowering the energetic barrier to dissolution[1].

-

Solvation Shell Dynamics: While fluorine acts as a notoriously poor hydrogen-bond acceptor, the ether oxygen and pyrazine nitrogens remain available for protic coordination. Consequently, the molecule exhibits moderate-to-high solubility in protic solvents like methanol, where specialized solvation shells can form around the heteroatoms[6].

Organic Solvent Solubility Profile

The table below summarizes the solubility profile of 2-(2,2-Difluoroethoxy)pyrazine at standard ambient temperature (25.0 °C). Data is stratified by solvent polarity and underlying mechanistic interactions.

Table 1: Equilibrium Solubility Profile of 2-(2,2-Difluoroethoxy)pyrazine (25.0 °C)

| Organic Solvent | Polarity Index | Predicted Solubility Limit (mg/mL) | Mechanistic Solvation Driver |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100.0 | Strong dipole-dipole interactions overcoming crystal lattice energy. |

| Dichloromethane (DCM) | 3.1 | > 80.0 | High affinity for lipophilic, halogenated environments. |

| Acetonitrile (MeCN) | 5.8 | 60.0 – 75.0 | Robust polar aprotic coordination with the pyrazine core. |

| Methanol (MeOH) | 5.1 | 45.0 – 55.0 | Protic hydrogen-bonding with the ether oxygen and ring nitrogens. |

| n-Hexane | 0.1 | < 5.0 | Insufficient dielectric constant to mediate dissolution. |

Validated Experimental Methodology: Organic Shake-Flask Protocol

The classical shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility. However, applying this methodology to volatile organic solvents requires stringent procedural adaptations to prevent solvent loss and false saturation[7].

The following step-by-step protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Workflow

-

Solid Phase Saturation: Weigh approximately 50 mg of 2-(2,2-Difluoroethoxy)pyrazine into a 2.0 mL amber glass HPLC vial. Causality Note: Amber glass is mandatory to eliminate photolytic degradation during the prolonged equilibration phase[7].

-

Solvent Introduction: Dispense 1.0 mL of the target HPLC-grade organic solvent into the vial. Immediately seal with a PTFE-lined septa cap to definitively block volatile mass loss[7].

-

Isothermal Equilibration: Mount the vials in a temperature-controlled orbital shaker at 25.0 °C ± 0.1 °C. Agitate at 300 RPM for exactly 24 hours. The physical agitation disrupts the stagnant boundary layer surrounding the solute, accelerating the transition to true thermodynamic equilibrium[4].

-

Sedimentation Phase (Critical): Cease agitation and allow the vials to rest isothermally for 12 hours. Causality Note: Without this rest period, suspended micro-particulates will be carried into the supernatant, leading to falsely elevated solubility limits.

-

Filtration & Aliquoting: Using a glass syringe, extract 0.5 mL of the clarified supernatant. Filter through a 0.22 µm PTFE syringe filter. Discard the first 100 µL to account for any non-specific adsorption to the PTFE membrane.

-

Quantification: Dilute the filtered aliquot accurately into the mobile phase and quantify the dissolved concentration via HPLC-UV at the compound's specific

. -

Data Validation: To ensure equilibrium has been achieved, sample parallel replicates at

hours and

Visualization of the Solubility Workflow

The following diagram illustrates the closed-loop, self-validating logic of our shake-flask methodology.

Workflow diagram of the validated shake-flask method for determining equilibrium solubility.

Applications in Medicinal Chemistry

Understanding that 2-(2,2-Difluoroethoxy)pyrazine has exceptional solubility in polar aprotic media (DMSO, MeCN) but negligible solubility in non-polar alkanes (Hexane) empowers several workflows:

-

Reaction Optimization: Nucleophilic aromatic substitution (SNAr) or cross-coupling reactions utilizing this pyrazine core should be engineered in DMF, DMSO, or Acetonitrile to maximize solute availability and reaction kinetics.

-

Downstream Purification: The sharp drop in solubility when transitioning from Dichloromethane to Hexane creates an ideal differential for crystallization workflows or gradient-based silica gel chromatography.

References

-

Fluorinated Building Blocks in Drug Design: Why They Matter . Apollo Scientific. 1

-

2198503-31-8 2-(2,2-Difluoroethoxy)pyrazine . Chemsrc.2

-

Fluorinated Building Blocks . MilliporeSigma.6

-

Fluorinated building blocks in drug design: new pathways and targets . National Institutes of Health (PMC).3

-

Synthesis, Characterization, and Computational Studies of Some Perfluorinated Cyclopentapyridazines . CLOCKSS. 5

-

Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant . SciTechnol.

-

Combined shake-flask, chromatographic and in silico approaches for evaluating ADME properties . Hrčak. 7

-

Setup and validation of shake-flask procedures for the determination of partition coefficients . SciSpace. 4

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. 2198503-31-8_2-(2,2-Difluoroethoxy)pyrazineCAS号:2198503-31-8_2-(2,2-Difluoroethoxy)pyrazine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. フッ素化ビルディングブロック [sigmaaldrich.com]

- 7. Combined shake-flask, chromatographic and in silico approaches for evaluating the physicochemical and ADME properties of aloin A and aloe-emodin [hrcak.srce.hr]

Methodological & Application

Strategic Synthesis of 2-(2,2-Difluoroethoxy)pyrazine via Nucleophilic Aromatic Substitution

An Application Note for Medicinal and Process Chemistry

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of 2-(2,2-difluoroethoxy)pyrazine from 2-chloropyrazine. The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics.[1][2] The introduction of fluorine-containing motifs, such as the 2,2-difluoroethoxy group, is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. This guide details a robust and scalable procedure based on the Williamson ether synthesis, adapted for a nucleophilic aromatic substitution (SNAr) pathway. We provide in-depth mechanistic explanations, a step-by-step experimental workflow, characterization guidelines, and troubleshooting advice to enable researchers in drug development to successfully implement this critical transformation.

Introduction and Mechanistic Rationale

Pyrazine derivatives are integral to modern pharmacology, with applications ranging from oncology to infectious diseases.[3][4] Their electron-deficient nature makes them excellent scaffolds for chemical modification.[5][6] The target molecule, 2-(2,2-difluoroethoxy)pyrazine, combines this valuable heterocycle with a difluoroalkyl group, a bioisostere often employed to enhance pharmacokinetic properties.

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a class of reaction distinct from the more common SN2 pathway.[7][8] The key to the SNAr reaction is the inherent electron-deficient character of the pyrazine ring, which is further activated by the electronegative nitrogen atoms.[9] This electronic property makes the carbon atom attached to the chlorine susceptible to attack by a strong nucleophile.

The reaction can be conceptualized in two primary stages:

-

Alkoxide Formation: 2,2-Difluoroethanol is deprotonated by a strong, non-nucleophilic base, typically sodium hydride (NaH), to generate the potent 2,2-difluoroethoxide nucleophile. This step is critical as alcohols themselves are generally poor nucleophiles for this type of transformation.[10]

-

Addition-Elimination: The generated alkoxide attacks the C2 position of 2-chloropyrazine. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] Aromaticity is then restored through the rapid expulsion of the chloride leaving group, yielding the desired ether product.[11]

The overall workflow for this synthesis is depicted below.

Figure 1: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations involving sodium hydride should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |

| 2,2-Difluoroethanol | C₂H₄F₂O | 82.05 | 12.0 | 0.98 g (0.78 mL) | Liquid, d=1.26 g/mL |

| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 13.0 | 0.52 g | Solid, moisture-sensitive |

| 2-Chloropyrazine | C₄H₃ClN₂ | 114.53 | 10.0 | 1.15 g | Solid |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 40 mL | Anhydrous Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~200 mL | Extraction Solvent |

| Saturated NaCl Solution (Brine) | NaCl(aq) | - | - | ~100 mL | Washing Solution |

Step-by-Step Procedure

-

Alkoxide Formation:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (0.52 g, 13.0 mmol).

-

Add anhydrous DMF (20 mL) via syringe. Cool the suspension to 0 °C using an ice-water bath.

-

Causality Check: Cooling is essential to control the exothermic reaction and hydrogen gas evolution that occurs when the alcohol is added to the strong base.

-

Slowly add 2,2-difluoroethanol (0.78 mL, 12.0 mmol) dropwise to the stirred suspension over 10 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The cessation of gas evolution and the formation of a clear or slightly hazy solution indicates the complete formation of the sodium 2,2-difluoroethoxide.

-

-

Nucleophilic Aromatic Substitution (SNAr):

-

In a separate flask, dissolve 2-chloropyrazine (1.15 g, 10.0 mmol) in anhydrous DMF (20 mL).

-

Add the 2-chloropyrazine solution to the stirred alkoxide solution at room temperature.

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality Check: Heating provides the necessary activation energy for the nucleophilic attack on the electron-deficient pyrazine ring.[12] Polar aprotic solvents like DMF are ideal as they solvate the cation (Na+) without hydrogen bonding to and deactivating the potent alkoxide nucleophile.

-

-

Workup and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 100 mL of cold water to quench any unreacted NaH and precipitate the organic product.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

-

Causality Check: The water wash removes the DMF solvent, while the brine wash removes residual water from the organic layer and helps to break up emulsions.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 2-(2,2-difluoroethoxy)pyrazine as a colorless oil or low-melting solid.

-

Characterization and Expected Results

-

Yield: 75-85%

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃): Key signals should include a triplet for the CHF₂ proton (around δ 6.0-6.5 ppm) and distinct signals for the pyrazine ring protons (around δ 8.0-8.5 ppm).

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 161.05.

Mechanistic Visualization

The core of this synthesis is the addition-elimination mechanism, which is visualized below.

Figure 2: SNAr mechanism for the formation of the target ether.

Safety and Troubleshooting

-

Safety: Sodium hydride is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and ensure appropriate personal protective equipment (PPE) is worn. DMF is a skin and respiratory irritant.

-

Troubleshooting:

-

Low Yield: May result from incomplete alkoxide formation due to wet solvent/glassware or insufficient reaction time/temperature. Ensure all reagents are anhydrous and monitor the reaction to completion.

-

Side Products: If the temperature is too high or a sterically hindered base is used, elimination reactions can sometimes compete, although this is less common with aryl halides.[10][13]

-

Difficult Purification: If the crude product is difficult to purify, an additional aqueous wash with dilute acid (e.g., 1M HCl) during workup can help remove any basic impurities.

-

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of 2-(2,2-difluoroethoxy)pyrazine. By understanding the underlying SNAr mechanism and adhering to the detailed procedural steps, researchers can effectively access this and similar valuable pyrazine-based ethers for application in drug discovery and development programs. The methodology is robust and amenable to scale-up with appropriate safety considerations.

References

- D. J. C. Constable, C. Jimenez-Gonzalez, R. K. Henderson, "Perspective on solvent use in the pharmaceutical industry," Org. Process Res. Dev., 2007, 11, 1, 133–137.

- Hu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

- PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.

- Miniyar P.B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Rev. Med. Chem.

-

Williamson Ether Synthesis. (2022). Chemistry Steps. [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. [Link]

-

Review on the Synthesis of Pyrazine and Its Derivatives. (2026). ResearchGate. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). ResearchGate. [Link]

-

Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

-

Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI. [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC. [Link]

-

Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]

-

Pharmacological activity and mechanism of pyrazines. (2023). PubMed. [Link]

-

Pyrazine. (n.d.). Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of 2-(2,2-Difluoroethoxy)pyrazine

Introduction: The Significance of Fluoroalkoxylated Pyrazines in Modern Chemistry

The introduction of fluorine and fluoroalkyl groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 2,2-difluoroethoxy moiety, in particular, is a valuable bioisostere for less stable or less effective functional groups.

Pyrazine, a nitrogen-containing heterocycle, is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The strategic functionalization of the pyrazine ring with a 2,2-difluoroethoxy group can lead to novel molecular entities with significant potential in drug discovery. This guide provides detailed application notes and validated protocols for three distinct and effective methods for the coupling of 2,2-difluoroethanol with a pyrazine core, catering to a range of experimental setups and research objectives. We will explore classical nucleophilic aromatic substitution, modern palladium-catalyzed cross-coupling, and innovative photocatalytic C-H functionalization.

Method 1: Nucleophilic Aromatic Substitution (SNAr) - A Classic and Robust Approach

Nucleophilic aromatic substitution is a powerful and well-established method for the functionalization of electron-deficient aromatic and heteroaromatic systems. The pyrazine ring, with its two electron-withdrawing nitrogen atoms, is highly activated towards nucleophilic attack, making SNAr an excellent choice for introducing the 2,2-difluoroethoxy group, particularly when starting from a halopyrazine such as 2-chloropyrazine.

Causality of Experimental Choices

The success of an SNAr reaction hinges on several key factors:

-

Substrate Activation: The inherent electron-deficient nature of the pyrazine ring facilitates the initial nucleophilic attack, which is the rate-determining step.

-

Leaving Group: A good leaving group is essential for the final elimination step. While fluoride is the most activating halogen for the initial attack, chloride and bromide are excellent and commonly used leaving groups in this context.

-

Nucleophile Strength: 2,2-Difluoroethanol is a relatively weak nucleophile. Therefore, it must be deprotonated with a suitable base to form the more potent 2,2-difluoroethoxide anion. The choice of base is critical to ensure complete deprotonation without promoting side reactions. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is ideal.

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are preferred. These solvents effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion more "naked" and thus more nucleophilic.

Visualizing the SNAr Mechanism

Caption: Mechanism of the SNAr reaction for the synthesis of 2-(2,2-difluoroethoxy)pyrazine.

Detailed Experimental Protocol: SNAr Coupling

This protocol is adapted from established procedures for the reaction of alcohols with chloropyrazines.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight | Typical Purity | Notes |

| 2-Chloropyrazine | 114.53 g/mol | >97% | Can be a liquid or low-melting solid. | |

| 2,2-Difluoroethanol | 82.05 g/mol | >97% | A volatile and flammable liquid. | |

| Sodium Hydride (NaH) | 7646-69-7 | 24.00 g/mol | 60% dispersion in mineral oil | Highly reactive with water. Handle with care. |

| Anhydrous DMF | 68-12-2 | 73.09 g/mol | <50 ppm H₂O | Use a freshly opened bottle or a solvent from a purification system. |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, as a 60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of 2-chloropyrazine) to the flask via a syringe.

-

Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add 2,2-difluoroethanol (1.1 equivalents) dropwise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 2,2-difluoroethoxide.

-

Addition of Halopyrazine: Add 2-chloropyrazine (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(2,2-difluoroethoxy)pyrazine.

Method 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling - A Modern and Versatile Alternative

The Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, and its principles have been successfully extended to the formation of C-O bonds, providing a powerful tool for the synthesis of aryl and heteroaryl ethers. This method is particularly useful for substrates that may be incompatible with the strongly basic conditions of SNAr or when a different starting material, such as a bromopyrazine, is more readily available.

Causality of Experimental Choices

The efficacy of the Buchwald-Hartwig C-O coupling is dictated by the interplay of the catalyst, ligand, base, and solvent:

-

Palladium Precatalyst: Modern palladium precatalysts, such as the G3 (third-generation) Buchwald precatalysts, are air- and moisture-stable, making them easy to handle. They efficiently generate the active Pd(0) species in situ.

-

Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands, such as tBuBrettPhos, are highly effective. They promote the rate-limiting reductive elimination step and stabilize the palladium center, preventing catalyst decomposition.

-

Base: A moderately strong base is required to deprotonate the alcohol and facilitate the catalytic cycle. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices as they are effective yet milder than the bases typically used in SNAr reactions.[1]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are generally used to ensure the stability and activity of the catalytic system.

Visualizing the Buchwald-Hartwig C-O Coupling Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Coupling

This protocol is based on the successful coupling of fluorinated alcohols with heteroaryl bromides.[1]

Reagents and Materials

| Reagent | CAS Number | Molecular Weight | Typical Purity | Notes |

| 2-Bromopyrazine | 20637-67-0 | 158.99 g/mol | >97% | A solid. |

| 2,2-Difluoroethanol | 82.05 g/mol | >97% | A volatile and flammable liquid. | |

| tBuBrettPhos Pd G3 | 854.43 g/mol | >96% | Air- and moisture-stable precatalyst. | |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | >99% | Finely powder before use. |

| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | <50 ppm H₂O | Use a freshly opened bottle or a solvent from a purification system. |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk tube or a vial equipped with a magnetic stir bar, add 2-bromopyrazine (1.0 equivalent), cesium carbonate (1.5 equivalents), and tBuBrettPhos Pd G3 (2-5 mol%).

-

Inert Atmosphere: Seal the tube or vial with a septum and purge with argon or nitrogen for 5-10 minutes.

-

Reagent Addition: Add anhydrous toluene (5-10 mL per mmol of 2-bromopyrazine) via a syringe, followed by the addition of 2,2-difluoroethanol (1.5 equivalents).

-

Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(2,2-difluoroethoxy)pyrazine.

Method 3: Photocatalytic C-H Functionalization - A Frontier Approach

Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. Photocatalysis has emerged as a powerful tool to achieve these transformations under mild conditions. This method allows for the direct coupling of 2,2-difluoroethanol with the pyrazine C-H bonds, obviating the need for a pre-functionalized halopyrazine starting material.

Causality of Experimental Choices

This advanced method relies on the principles of photoredox catalysis:

-

Photocatalyst: A photocatalyst, such as Tris(2,2′-bipyridine)ruthenium(II) hexafluorophosphate (₂), absorbs visible light and becomes a potent single-electron oxidant or reductant in its excited state.

-

Radical Generation: The excited photocatalyst initiates a single-electron transfer (SET) process with a suitable reagent to generate a 2,2-difluoroethoxy radical.

-

C-H Functionalization: This highly reactive radical then adds to the electron-deficient pyrazine ring. Subsequent oxidation and deprotonation yield the desired product.

-

Mild Conditions: A key advantage of this method is that it often proceeds at room temperature under visible light irradiation, making it compatible with sensitive functional groups.

Visualizing the Photocatalytic Mechanism

Caption: A plausible mechanism for the photocatalytic C-H fluoroalkoxylation of pyrazine.

Detailed Experimental Protocol: Photocatalytic C-H Functionalization

This is a representative protocol based on modern photocatalytic C-H fluoroalkoxylation methodologies.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight | Typical Purity | Notes |

| Pyrazine | 290-37-9 | 80.09 g/mol | >99% | A solid. |

| 2,2-Difluoroethanol | 82.05 g/mol | >97% | Used in excess as both reagent and solvent. | |

| ₂ | 859.55 g/mol | >97% | A common photocatalyst. | |

| Oxidant (e.g., K₂S₂O₈) | 7727-21-1 | 270.32 g/mol | >99% | Potassium persulfate. |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 g/mol | Anhydrous | Co-solvent. |

Step-by-Step Procedure

-

Reaction Setup: To a borosilicate glass vial equipped with a magnetic stir bar, add pyrazine (1.0 equivalent), ₂ (1-2 mol%), and the oxidant (e.g., K₂S₂O₈, 2.0 equivalents).

-

Solvent and Reagent Addition: Add a mixture of acetonitrile and 2,2-difluoroethanol (e.g., a 1:1 or 1:2 v/v ratio, providing a large excess of the alcohol) to dissolve the reagents.

-

Degassing: Seal the vial and degas the solution by sparging with argon or nitrogen for 10-15 minutes.

-

Irradiation: Place the vial in a photoreactor equipped with a blue LED light source (e.g., 450 nm) and stir at room temperature for 12-24 hours.

-

Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to isolate the desired 2-(2,2-difluoroethoxy)pyrazine.

Conclusion and Outlook

This guide has presented three distinct and reliable methods for the synthesis of 2-(2,2-difluoroethoxy)pyrazine, a valuable building block for medicinal and materials chemistry. The choice of method will depend on the available starting materials, the scale of the reaction, and the specific requirements of the research project.

-

SNAr offers a cost-effective and straightforward approach when starting from a halopyrazine.

-

Buchwald-Hartwig C-O coupling provides a milder and more versatile alternative, particularly for sensitive substrates or when using a bromopyrazine.

-

Photocatalytic C-H functionalization represents a cutting-edge, atom-economical strategy that avoids the pre-functionalization of the pyrazine ring.

By providing detailed, field-proven insights and step-by-step protocols, we aim to empower researchers, scientists, and drug development professionals to confidently synthesize these important fluoroalkoxylated heterocycles and accelerate their research endeavors.

References

-

Perry, M. C., & Cui, J. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

-

Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

-

Tardiff, B. J., McDonald, R., Ferguson, M. J., & Stradiotto, M. (2012). Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos. The Journal of Organic Chemistry, 77(3), 1056-1071. [Link]

-

Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(16), 3505-3508. [Link]

-

Yerien, D. E., Cooke, M. V., García Vior, M. C., Barata-Vallejo, S., & Postigo, A. (2019). Radical fluoroalkylation reactions of (hetero)arenes and sulfides under red light photocatalysis. Organic & Biomolecular Chemistry, 17(15), 3741-3746. [Link]

-

Singh, R. P., & Singh, V. K. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6498-6502. [Link]

Sources

Application Notes and Protocols for the O-Alkylation of Pyrazinols with Difluoroethyl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of O-Difluoroethylated Pyrazinols in Medicinal Chemistry

The introduction of fluorine-containing motifs into bioactive molecules is a cornerstone of modern drug discovery. The difluoroethyl group (-CF2CH3) is of particular interest as it can serve as a bioisostere for methoxy or thiomethyl groups, potentially enhancing metabolic stability, lipophilicity, and binding affinity.[1] Pyrazinol cores are prevalent in a multitude of pharmaceuticals, and their O-alkylation provides a critical avenue for modulating their pharmacological profiles. This document provides a detailed guide to the reaction conditions for the O-alkylation of pyrazinols using difluoroethyl halides, a key transformation for accessing novel chemical matter in drug development programs.

Reaction Mechanism and Key Considerations

The O-alkylation of a pyrazinol with a difluoroethyl halide proceeds via a nucleophilic substitution reaction. The pyrazinol, which can exist in tautomeric equilibrium with its pyrazinone form, is first deprotonated by a suitable base to form a more nucleophilic pyrazinolate anion. This anion then attacks the electrophilic carbon of the difluoroethyl halide, displacing the halide and forming the desired O-difluoroethylated pyrazine ether.

Several factors must be carefully considered to ensure a successful and selective O-alkylation:

-

Choice of Base: The selection of an appropriate base is critical to deprotonate the pyrazinol without promoting side reactions. Common bases for the alkylation of phenolic compounds include alkali metal carbonates (K₂CO₃, Cs₂CO₃) and hydrides (NaH).[2] The choice often depends on the acidity of the pyrazinol and the desired reaction temperature.

-

Solvent Selection: The solvent must be able to dissolve the pyrazinol and the base, and it should be inert to the reaction conditions. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently employed for alkylations of phenols.[2]

-

Reaction Temperature: The reaction temperature influences the rate of the reaction. While higher temperatures can accelerate the reaction, they may also lead to decomposition or side product formation. The optimal temperature must be determined empirically for each specific substrate.

-

Nature of the Difluoroethyl Halide: The reactivity of the difluoroethyl halide depends on the nature of the halogen (I > Br > Cl). 2,2-difluoroethyl iodide or bromide are generally preferred for their higher reactivity.

Experimental Protocol: O-Alkylation of a Generic Pyrazinol

This protocol provides a general procedure for the O-alkylation of a pyrazinol with 1-bromo-2,2-difluoroethane. The specific quantities and reaction parameters may need to be optimized for different pyrazinol substrates.

Materials:

-

Substituted Pyrazinol (1.0 eq)

-

1-Bromo-2,2-difluoroethane (1.2 - 2.0 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazinol (1.0 eq) and anhydrous DMF.

-

Add cesium carbonate (Cs₂CO₃) (1.5 - 2.5 eq) to the solution.

-